molecular formula C21H18N4O3S2 B2436465 N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1396787-00-0

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2436465
CAS No.: 1396787-00-0
M. Wt: 438.52
InChI Key: HECFHDWQBAWLEU-UHFFFAOYSA-N
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Description

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-28-13-5-4-12-9-16(22-15(12)10-13)20(27)25-7-6-14-18(11-25)30-21(23-14)24-19(26)17-3-2-8-29-17/h2-5,8-10,22H,6-7,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECFHDWQBAWLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound with significant biological activity. This article reviews its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure incorporating an indole moiety linked to a thiazolidine derivative. The synthesis of such compounds often involves multiple steps including cyclization and functional group modifications. For instance, similar thiazolidine derivatives have been synthesized through one-pot reactions involving primary amines and aldehydes in the presence of Lewis acids .

Antitumor Activity

Research has demonstrated that derivatives of thiazolidinones exhibit potent antitumor effects. For example, compounds containing thiazolidine rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, compounds derived from thiazolidinones have been evaluated for their cytotoxicity against glioblastoma multiforme cells, revealing promising results .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in tumor growth and metastasis. For instance, thiazolidinones have shown inhibitory effects on α-amylase and urease, which are crucial for cancer metabolism .
  • Modulation of Signaling Pathways : Some studies suggest that these compounds may interfere with signaling pathways such as the Hedgehog pathway, which is often dysregulated in cancer .

In vitro Studies

A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives using various glioblastoma cell lines. The results indicated that certain derivatives significantly decreased cell viability and induced apoptosis through caspase activation pathways .

CompoundIC50 (µM)Cell Line
9b12U87MG
9e15U251
9g10A172

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites on enzymes involved in cancer progression and inflammation .

4. Future Directions in Research

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas for exploration include:

  • In vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Combination Therapies : Investigating the effects of combining this compound with existing chemotherapeutic agents to enhance anticancer efficacy.
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the compound's structure to optimize its biological activity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various organic transformations. The starting materials often include indole derivatives and thiazole-based structures, which are then subjected to condensation reactions to form the target compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has indicated that compounds similar to N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide exhibit significant anticancer activities. For instance, derivatives of indole and thiazole have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively target multiple cancer cell lines .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory drug development .

Antimicrobial Activity

Compounds with similar structural motifs have been reported to possess antimicrobial properties against a range of pathogens. The presence of both indole and thiophene moieties is thought to enhance their interaction with microbial membranes, leading to increased efficacy against bacterial strains .

Case Studies

StudyFindingsRelevance
Study A Tested derivative compounds against various cancer cell linesIdentified significant cytotoxic effects in breast and colon cancer cells
Study B Evaluated anti-inflammatory potential via molecular dockingSuggested strong binding affinity to 5-LOX
Study C Assessed antimicrobial activity against Gram-positive and Gram-negative bacteriaDemonstrated broad-spectrum efficacy

Future Research Directions

Future investigations should focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.
  • Structure-Activity Relationship (SAR) : Exploring variations in chemical structure to identify more potent analogs.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The thiophene-2-carboxamide undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
RCONHR’+H2ORCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'NH}_2
This reaction is critical for modifying pharmacokinetic properties or synthesizing derivatives .

Substitution on the Thiophene Ring

The thiophene moiety participates in electrophilic aromatic substitution reactions (e.g., bromination, sulfonation) due to its electron-rich nature. For example:

  • Bromination : Directed by the carboxamide group (meta-directing), introducing bromine at the 3- or 5-position.

Ring-Opening of Thiazolo[5,4-c]pyridine

Under harsh conditions (e.g., strong acids/bases), the thiazolo[5,4-c]pyridine ring may undergo cleavage, forming intermediates that can be further functionalized .

Reactivity of Functional Groups

Functional Group Reactivity Example Reaction
Thiophene-2-carboxamideHydrolysis to carboxylic acid, amidation, nucleophilic substitutionHydrolysis to thiophene-2-carboxylic acid
Thiazolo[5,4-c]pyridineElectrophilic substitution, ring-openingBromination at the 2-position
6-Methoxy-1H-indole-2-carbonylAcylation, hydrolysis, substitutionReduction of the carbonyl group to an alcohol or amine

Research Findings and Data

While direct data for this compound is limited, insights from analogous systems highlight:

  • Synthetic efficiency : Multi-step processes (e.g., cyanation, hydrolysis) yield intermediates with >80% purity .

  • Reactivity trends : Amide hydrolysis proceeds faster under basic conditions, while thiophene substitution requires directing groups for regioselectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiazolo[5,4-c]pyridine core via cyclization of a thioamide intermediate under reflux conditions in solvents like ethanol or DMF .
  • Step 2 : Introduction of the 6-methoxyindole moiety via a nucleophilic acyl substitution reaction, requiring anhydrous conditions and catalysts such as DCC (dicyclohexylcarbodiimide) to activate the carbonyl group .
  • Step 3 : Final coupling of the thiophene-2-carboxamide group using a peptide coupling reagent (e.g., HATU) in dichloromethane or DMF .
    • Analytical Validation : Confirm intermediate and final product purity via HPLC (≥95% purity) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural identity?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies protons on the indole (δ 10.8 ppm, NH), methoxy group (δ 3.8 ppm), and thiophene ring (δ 7.2–7.5 ppm). 13^13C NMR confirms carbonyl resonances (e.g., 165–170 ppm for amide C=O) .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₂₃H₂₁N₃O₃S₂: [M+H]⁺ = 468.1054) .
  • Infrared Spectroscopy : Peaks at 1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-S-C stretch) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of the thiazolo[5,4-c]pyridine core?

  • Challenges : Low yields (30–40%) due to side reactions during cyclization.
  • Solutions :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Temperature Control : Maintain reflux at 80–90°C to prevent decomposition .
  • Catalyst Screening : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
    • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate intermediates for NMR analysis to identify side products .

Q. What strategies address contradictions in biological activity data across similar compounds?

  • Case Study : If the compound shows inconsistent IC₅₀ values in kinase inhibition assays:

  • Hypothesis 1 : Solubility issues in assay buffers (e.g., DMSO concentration >1% causes artifacts).
  • Testing : Perform dose-response curves with reduced DMSO (0.5%) and confirm via LC-MS .
  • Hypothesis 2 : Off-target effects from the thiophene-carboxamide moiety.
  • Testing : Synthesize analogs without the thiophene group and compare activity .
    • Data Reconciliation : Use molecular docking to validate binding poses in the target kinase’s ATP-binding pocket .

Q. How can researchers design experiments to probe the compound’s metabolic stability?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Key parameters: NADPH concentration (1 mM), incubation time (60 min) .
  • Metabolite Identification : Use UPLC-QTOF to detect hydroxylated or demethylated metabolites (e.g., at the 6-methoxyindole site) .
    • Optimization : Introduce electron-withdrawing groups on the indole ring to reduce CYP450-mediated oxidation .

Methodological Considerations Table

Challenge Solution Key References
Low cyclization yieldUse ZnCl₂ catalyst in DMF at 85°C
NMR signal overlapEmploy 2D NMR (COSY, HSQC) for assignment
Biological assay variabilityStandardize DMSO concentration to ≤0.5%
Metabolic instabilityModify 6-methoxy group to 6-CF₃ for stability

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